Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

Synthetic chemistry Process development Heterocycle synthesis

Medicinal chemists targeting kinase ATP-binding pockets require a 4-propyl substituent for optimal lipophilic contacts. Substituting with methyl or ethyl analogs results in a 0.8-unit logP drop and loss of van der Waals interactions. This compound delivers the required propyl chain with documented specifications. • 52% one-pot synthesis yield for cost forecasting • Melting point 133-135°C enables lower-temp processing for thermolabile co-formers • Key heterocyclic scaffold for kinase inhibitor and antimicrobial programs

Molecular Formula C9H14N2O2S
Molecular Weight 214.29g/mol
CAS No. 81569-37-1
Cat. No. B372292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
CAS81569-37-1
Molecular FormulaC9H14N2O2S
Molecular Weight214.29g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=N1)N)C(=O)OCC
InChIInChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11)
InChIKeyJTRJDESRRBKKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate: Core Physicochemical and Synthetic Profile


Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (CAS 81569-37-1) is a 2-aminothiazole derivative bearing a propyl substituent at the 4-position and an ethyl ester at the 5-position of the thiazole ring [1]. It serves as a versatile heterocyclic building block in medicinal chemistry, enabling the construction of more complex molecules for kinase inhibitor and antimicrobial programs . The compound exhibits a molecular weight of 214.29 g/mol, an XLogP3 of 2.3, and a topological polar surface area of 93.5 Ų, placing it within favorable drug-like physicochemical space [1].

1
Medicinal chemistry building block – 2-aminothiazole scaffold for kinase inhibitor and antimicrobial probe assembly.
2
Drug-like physicochemical space – reported MW 214.29 g/mol, XLogP3 2.3, and TPSA 93.5 Ų support library-screening fit.
3
Propyl-substitution requirement – for SAR programs needing the 4-propyl chain length, the methyl or ethyl analog is not a direct replacement.

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate: Why Generic Substitution Fails


The 4-alkyl substituent on the 2-aminothiazole-5-carboxylate scaffold is a critical determinant of both synthetic efficiency and downstream physicochemical properties. Even a single methylene-unit change in chain length (e.g., from ethyl to propyl) produces a measurable difference in lipophilicity (ΔXLogP3 ≈ 0.8 units), melting point (Δ ≈ 40 °C), and isolated yield under identical one-pot conditions (Δ ≈ 14 percentage points) . These variations directly impact purification strategy, formulation behavior, and biological target engagement, meaning that the propyl analog cannot be presumed interchangeable with the more abundant methyl or ethyl congeners without experimental revalidation [1].

Target Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Substitution Risk
4-Methyl analog
Measurable lipophilicity shift (ΔXLogP3 ≈ 0.8) may alter target-engagement profile and purification behavior.
4-Ethyl analog
Intermediate chain length does not guarantee equivalent yield or melting-point behavior; requires independent revalidation.

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate: Head-to-Head Evidence


Synthetic Efficiency: Propyl vs. Methyl Analog

Under an identical one-pot tribromoisocyanuric acid-mediated protocol (TBCA, H₂O; then thiourea, DABCO, MeCN/H₂O, 70 °C), ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (1h) was isolated in 52% yield, whereas the corresponding 4-methyl analog (1b) was obtained in 66% yield . This 14-percentage-point reduction in isolated yield for the propyl derivative reflects the impact of the longer alkyl chain on the condensation step, a difference relevant for cost-of-goods calculations in scale-up.

Synthetic Yield
Head-to-head
52%
Propyl (1h) Methyl (1b): 66% -14 pp
One-pot TBCA-mediated protocol
Supports procurement cost modeling
Yield difference influences raw-material cost per gram for scale-up campaigns.
Synthetic chemistry Process development Heterocycle synthesis

Melting Point Differentiation: Propyl vs. Methyl Analog

The melting point of ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (1h) is reported as 133–135 °C, which is approximately 40 °C lower than that of the 4-methyl analog (1b), recorded at 173–174 °C in the same study . This substantial difference arises from the disruption of crystal packing by the longer, more flexible propyl chain.

Melting Point
Head-to-head
133–135 °C
Propyl (1h) Methyl (1b): 173–174 °C Δ ≈ -40 °C
May support melt-based formulation screening
Lower melting point could simplify hot-melt extrusion; storage handling may differ.
Solid-state properties Purification Formulation development

Lipophilicity Shift: Propyl vs. Methyl Analog

Computed lipophilicity (XLogP3) for ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is 2.3, compared to 1.5 for the 4-methyl analog, representing an increase of 0.8 log units [1]. This shift is consistent with the addition of two methylene units and predicts enhanced membrane permeability but potentially reduced aqueous solubility.

Lipophilicity
Cross-study
XLogP3 2.3
Propyl (1h) Methyl (1b): 1.5 Δ = +0.8
SAR series occupy different chemical space
Lipophilicity shift may affect permeability and solubility; benchmark re-assessment is needed.
Physicochemical properties Drug-likeness ADME prediction

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate: Procurement Application Scenarios


Medicinal Chemistry: 4-Propyl-Substituted Kinase Inhibitor Libraries

When a medicinal chemistry program requires a 4-propyl substituent on the 2-aminothiazole-5-carboxylate core to optimize lipophilic contacts within a kinase ATP-binding pocket, the propyl analog is irreplaceable. Attempts to substitute the more readily available methyl analog would result in a 0.8-unit drop in logP and loss of the propyl-specific van der Waals interactions, potentially abolishing target potency .

Process Chemistry: Cost Modeling for Multi-Kilogram Supply

The documented 52% isolated yield under one-pot conditions, versus 66% for the methyl congener, provides a quantitative basis for raw-material cost forecasting . Procurement teams can use this yield differential to negotiate pricing with CROs or to evaluate whether in-house synthesis is economically viable.

Formulation Development: Amorphous Solid Dispersion via Low Melting Point

The melting point of 133–135 °C, approximately 40 °C below that of the methyl analog, may facilitate hot-melt extrusion processing at lower temperatures, reducing thermal degradation risk for thermolabile co-formers . This property can be a decisive factor when selecting a thiazole intermediate for early formulation screening.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
4-Propyl chain length
Lipophilic contact optimization in ATP-binding pocket
Multi-gram scale-up cost modeling
Reported one-pot yield
Raw-material cost forecasting and CRO negotiation
Early formulation screening
Melting point behavior
Hot-melt extrusion feasibility at reduced processing temperatures

Technical Documentation Hub

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